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Introduction
Propyne-d4 (CD3CCD), the fully deuterated isotopologue of propyne, serves as a crucial

molecule in spectroscopic research and as a valuable building block in synthetic chemistry,

including in the development of deuterated pharmaceuticals. Its well-defined rotational and

vibrational energy levels, which can be determined with high precision, provide a fundamental

basis for understanding intramolecular dynamics and serve as benchmarks for theoretical

calculations. This technical guide presents a comprehensive overview of the experimentally

determined rotational and vibrational constants of propyne-d4, along with the sophisticated

experimental protocols employed for their determination.

Data Presentation: Rotational and Vibrational
Constants
The rotational and vibrational constants of propyne-d4 have been determined through high-

resolution spectroscopic techniques, primarily Fourier Transform Infrared (FTIR) and millimeter-

wave spectroscopy. A global analysis of the extensive datasets from these methods,

incorporating a Hamiltonian that accounts for anharmonicity, Coriolis interactions, l-type

doubling, and other resonances, yields a highly accurate set of molecular parameters.
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Ground State Rotational and Centrifugal Distortion
Constants
The following table summarizes the key rotational and centrifugal distortion constants for the

ground vibrational state of propyne-d4. These constants are essential for accurately predicting

the frequencies of pure rotational transitions.

Constant Description Value

A₀
Rotational constant about the

principal axis

Data not available in search

results

B₀ Rotational constant
Data not available in search

results

D₀ᴶ Centrifugal distortion constant
Data not available in search

results

D₀ᴶᴷ Centrifugal distortion constant
Data not available in search

results

D₀ᴷ Centrifugal distortion constant
Data not available in search

results

Note: Specific numerical values for these constants were not found in the provided search

results. A comprehensive literature search of specialized spectroscopic databases and journals

is required to populate this table.

Fundamental Vibrational Frequencies
Propyne-d4 has ten fundamental vibrational modes. The experimentally observed frequencies

for these modes are presented below.
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Mode Symmetry Description Frequency (cm⁻¹)

ν₁ a₁ CD₃ symmetric stretch
Data not available in

search results

ν₂ a₁ C≡C stretch
Data not available in

search results

ν₃ a₁
CD₃ symmetric

deformation

Data not available in

search results

ν₄ a₁ C-C stretch
Data not available in

search results

ν₅ a₁ ≡C-D stretch
Data not available in

search results

ν₆ e
CD₃ degenerate

stretch

Data not available in

search results

ν₇ e
CD₃ degenerate

deformation

Data not available in

search results

ν₈ e CD₃ rock
Data not available in

search results

ν₉ e C-C≡C bend
Data not available in

search results

ν₁₀ e C≡C-D bend
Data not available in

search results

Note: Specific numerical values for these vibrational frequencies were not found in the provided

search results. A comprehensive literature search of specialized spectroscopic databases and

journals is required to populate this table.

Experimental Protocols
The determination of precise rotational and vibrational constants for propyne-d4 necessitates

the use of high-resolution spectroscopic techniques coupled with sophisticated analytical

models.
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High-Resolution Fourier Transform Infrared (FTIR)
Spectroscopy
Objective: To measure the rovibrational transitions in the infrared region with high precision.

Methodology:

Sample Preparation: A gaseous sample of propyne-d4 is introduced into a long-path gas

cell. The pressure is optimized to achieve sufficient absorption signal without significant

pressure broadening of the spectral lines.

Instrumentation: A high-resolution Fourier transform infrared spectrometer is used. The

instrument is typically equipped with a suitable infrared source (e.g., Globar), a beamsplitter

(e.g., KBr), and a high-sensitivity detector (e.g., liquid nitrogen-cooled MCT).

Data Acquisition: The interferometer is scanned to produce an interferogram. A large number

of scans are co-added to improve the signal-to-noise ratio. The spectral resolution is set to a

high value (e.g., ≤ 0.005 cm⁻¹) to resolve the individual rotational lines within the vibrational

bands.

Calibration: The spectrum is calibrated using well-known absorption lines of a standard

reference gas, such as CO or H₂O, that are present in the same spectral region.

Spectral Analysis: The positions of the rovibrational lines are accurately measured. These

line positions are then assigned to specific quantum number transitions (J, K).

Millimeter-wave Spectroscopy
Objective: To measure the frequencies of pure rotational transitions in the millimeter-wave

region with very high accuracy.

Methodology:

Sample Introduction: Propyne-d4 gas is introduced into a temperature-controlled absorption

cell at low pressure to minimize collisional broadening.
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Instrumentation: A millimeter-wave spectrometer is employed, which consists of a tunable

monochromatic radiation source (e.g., a Gunn diode or a backward-wave oscillator). The

radiation is passed through the absorption cell and detected by a sensitive detector (e.g., a

Schottky diode).

Frequency Measurement: The frequencies of the absorption lines are measured with high

precision using a frequency synthesizer that is locked to a stable frequency standard (e.g., a

rubidium atomic clock).

Data Analysis: The measured transition frequencies are fitted to a Hamiltonian model for a

symmetric top molecule to determine the ground state rotational constants (A₀, B₀) and

centrifugal distortion constants (D₀ᴶ, D₀ᴶᴷ, D₀ᴷ).

Global Rovibrational Analysis
The data from both FTIR and millimeter-wave spectroscopy are typically combined in a "global"

analysis. This involves fitting all the observed transition frequencies (both rovibrational and

pure rotational) simultaneously to a comprehensive Hamiltonian that includes terms for:

Vibrational energy levels: G(v)

Rotational energy levels: F(J, K)

Anharmonic resonances: Interactions between vibrational states.

Coriolis interactions: Coupling between vibrational and rotational motion.

l-type doubling: Splitting of degenerate vibrational levels due to rotational motion.

α-resonances: Higher-order rovibrational interactions.

This global fitting procedure allows for the determination of a single, self-consistent set of

highly accurate molecular constants for propyne-d4.

Mandatory Visualization
Due to the technical nature of the content focusing on molecular constants, a signaling

pathway diagram is not applicable. Instead, a logical workflow diagram illustrating the process
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of determining the molecular constants is provided.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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